5-Tert-butyl-1,3-benzoxazole-2-thiol
Description
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Properties
IUPAC Name |
5-tert-butyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-11(2,3)7-4-5-9-8(6-7)12-10(14)13-9/h4-6H,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGHWZPVMHTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445027 | |
| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53146-48-8 | |
| Record name | 5-tert-butyl-1,3-benzoxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Hydrophobic Properties of 5-tert-butyl-1,3-benzoxazole-2-thiol
Abstract
5-tert-butyl-1,3-benzoxazole-2-thiol is a heterocyclic compound whose utility in industrial applications, particularly as a corrosion inhibitor and materials science building block, is intrinsically linked to its surface-active properties. A defining characteristic of this molecule is its significant hydrophobicity. This technical guide provides an in-depth analysis of the structural basis for the hydrophobic character of this compound, outlines rigorous, standards-compliant experimental protocols for its quantitative assessment, and discusses the critical role of this property in its primary applications. This document is intended for researchers, materials scientists, and drug development professionals seeking a comprehensive understanding of this compound's physicochemical behavior.
Introduction to this compound
This compound, with the molecular formula C₁₁H₁₃NOS, is an aromatic heterocyclic compound.[1] Its structure is characterized by a fused benzene and oxazole ring system, forming the benzoxazole core.[1] Key substitutions include a tert-butyl group at the 5-position and a thiol group at the 2-position.[1] This unique combination of a bulky, nonpolar alkyl group and a reactive thiol moiety on a stable aromatic scaffold underpins its use in diverse fields.
While the benzoxazole class of molecules is widely explored in medicinal chemistry for a range of biological activities, the specific utility of the 5-tert-butyl derivative is prominent in materials science.[1][2][3][4] Its efficacy as a corrosion inhibitor, for example, relies on its ability to form a protective, water-repellent layer on metal surfaces. Understanding and quantifying its hydrophobicity is therefore paramount to optimizing its performance in existing applications and innovating new ones.
Theoretical Framework: Structural Determinants of Hydrophobicity
The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.[5] This is not due to a repulsion between water and nonpolar molecules, but rather the result of the strong cohesive energy of water and the entropic penalty of structuring water molecules around a nonpolar solute.[5] The hydrophobicity of this compound can be rationalized by dissecting its molecular structure.
-
The Tert-Butyl Group : This bulky, sterically crowded alkyl group is the primary driver of the molecule's hydrophobic character.[1][6] Composed entirely of carbon and hydrogen atoms with nonpolar C-H bonds, it cannot participate in hydrogen bonding with water. Its significant surface area disrupts the hydrogen-bonding network of water, making its solvation energetically unfavorable and thus promoting its exclusion from aqueous environments.
-
The Benzoxazole Core : The fused aromatic ring system is largely nonpolar.[7][8] While it can participate in π-π stacking interactions, its interaction with polar water molecules is limited, contributing significantly to the overall hydrophobicity.[2][8]
-
The Thiol (-SH) Group : The thiol group introduces a degree of polarity and is capable of acting as a weak hydrogen bond donor. However, its contribution to hydrophilicity is minimal compared to the overwhelming nonpolar nature of the rest of the molecule. Its primary role is often in chemical reactivity, such as binding to metal surfaces or serving as a nucleophile in synthetic reactions.[1][4]
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A Comprehensive Technical Guide to the Preliminary Cytotoxic Evaluation of 5-tert-butyl-1,3-benzoxazole-2-thiol
A-Comprehensive-Technical-Guide-to-the-Preliminary-Cytotoxic-Evaluation-of-5-tert-butyl-1-3-benzoxazole-2-thiol
Executive Summary
This technical guide provides a robust, scientifically-grounded framework for conducting the preliminary in vitro cytotoxicity assessment of 5-tert-butyl-1,3-benzoxazole-2-thiol. The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds. The addition of a reactive thiol group suggests a potential for targeted biological activity, but also necessitates a thorough evaluation of its cytotoxic profile. This document is designed for researchers, scientists, and drug development professionals, offering a phased, logic-driven approach that moves from foundational viability assays to initial mechanistic studies. We detail not only the "how" through step-by-step protocols for core assays—including MTT, LDH, and Annexin V/PI staining—but also the critical "why" that underpins experimental design choices, data interpretation, and the formulation of a sound scientific narrative.
Section 1: The Scientific Premise - Understanding the Molecule and its Context
The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzoxazole ring system is a prominent heterocyclic scaffold that is widely exploited in drug discovery.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an effective pharmacophore for engaging with a variety of biological targets.[2][3] Benzoxazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This history of broad biological relevance makes any novel benzoxazole derivative, such as this compound, a compound of immediate interest for biological screening.[1]
The Thiol Moiety: A Double-Edged Sword of Reactivity and Targeting
The thiol group (-SH) at the 2-position of the benzoxazole ring is a key feature of the target molecule.[4] Thiols are nucleophilic and can readily participate in reactions with electrophiles, such as Michael acceptors on proteins, or undergo oxidation-reduction reactions.[4] This reactivity can be advantageous, enabling covalent modification of target proteins, a strategy used in many approved drugs. However, this same reactivity can lead to off-target effects and cytotoxicity. Excessive oxidative stress resulting from thiol reactions can lead to the indiscriminate oxidation of protein thiols, depletion of cellular antioxidants like glutathione, and ultimately, cell death.[6][7] Therefore, the presence of the thiol group is a primary driver for a hypothesis-driven investigation into the compound's cytotoxic potential.
Formulating a Testable Hypothesis
Based on the structural features of this compound, we can formulate a primary hypothesis:
The compound is predicted to exhibit dose-dependent cytotoxicity in cancer cell lines. This effect is likely mediated by the reactive thiol group, which may induce cell death through one or more of the following mechanisms: (a) induction of oxidative stress leading to apoptosis, or (b) covalent modification of essential cellular proteins, disrupting homeostasis and triggering a cell death cascade.
This guide outlines the experimental strategy to test this hypothesis.
Section 2: A Phased Approach to Cytotoxicity Profiling - The Experimental Blueprint
A successful preliminary investigation requires a logical, phased approach. We begin with broad assessments of cell health and progressively focus on more specific mechanisms of cell death.
The Overall Strategy
The workflow is designed to efficiently characterize the cytotoxic profile of the compound. It starts with determining the effective dose range and moves toward understanding the mode of action.
Caption: High-level experimental workflow for cytotoxicity assessment.
Foundational Component 1: Cell System Selection
Causality: The choice of cell lines is critical for contextualizing the cytotoxicity data. A preliminary screen should ideally include:
-
Tumor Cell Lines: At least two cancer cell lines from different tissue origins (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) to assess potential anti-cancer activity and spectrum.[8]
-
Non-Tumorigenic Cell Line: A "normal" cell line (e.g., MRC-5 - normal lung fibroblast, or HEK293 - human embryonic kidney cells) to determine the compound's therapeutic index (selectivity for cancer cells over normal cells).
Foundational Component 2: Compound Handling and Dose-Response Design
Trustworthiness: Reproducible data begins with proper compound handling.
-
Solubilization: Due to its hydrophobicity, the compound should be dissolved in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Dose-Response: A logarithmic or semi-logarithmic serial dilution is standard. A wide range (e.g., 0.1 µM to 100 µM) is recommended for the initial screen to capture the full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration).
-
Vehicle Control: All experiments MUST include a vehicle control group (cells treated with the same final concentration of DMSO as the highest dose of the compound) to ensure the solvent itself is not causing cytotoxicity.
Section 3: Phase I - Primary Viability and Cytotoxicity Assessment
The goal of Phase I is to answer the question: "Does the compound affect cell health, and at what concentration?" We use two complementary assays to distinguish between a reduction in metabolic activity and a direct breach of cell membrane integrity.
Protocol 3.1.1: Metabolic Viability via Tetrazolium Reduction (MTT Assay)
Principle: The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[9] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of metabolically active, viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[12]
-
Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the crystals.[10]
-
Data Acquisition: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Read the absorbance on a microplate spectrophotometer at 570 nm.[9]
Protocol 3.2.1: Membrane Integrity via Lactate Dehydrogenase (LDH) Release Assay
Principle: The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13] LDH is a stable cytosolic enzyme that is released only upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[14][15]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate.
-
Establish Controls: Prepare three essential controls for each cell line:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Sample Collection: Centrifuge the plate (if using suspension cells) or carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Reagent Addition: Add 100 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.[16]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[15]
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Data Acquisition: Read the absorbance on a microplate spectrophotometer at 490 nm.[15]
Data Interpretation and IC50 Determination
The data from these two assays provide a foundational understanding of the compound's effect. The IC50 value, representing the concentration at which 50% of the biological effect is observed, is calculated using non-linear regression analysis.
Table 1: Hypothetical Phase I Cytotoxicity Data
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) |
|---|---|---|
| Vehicle (0) | 100 ± 4.5 | 2.1 ± 0.8 |
| 0.1 | 98 ± 5.1 | 3.5 ± 1.1 |
| 1.0 | 85 ± 6.2 | 10.4 ± 2.3 |
| 5.0 | 52 ± 4.8 | 45.7 ± 5.0 |
| 10.0 | 21 ± 3.9 | 78.2 ± 6.1 |
| 50.0 | 5 ± 1.8 | 95.1 ± 3.3 |
| Calculated IC50 | ~4.8 µM | ~5.5 µM |
Interpretation: In this hypothetical example, the close correlation between the IC50 values from the MTT (loss of viability) and LDH (gain of cytotoxicity) assays suggests that the compound induces cell death primarily through mechanisms that lead to membrane rupture.
Section 4: Phase II - Elucidating the Mechanism of Cell Death
After establishing that the compound is cytotoxic, the next critical step is to determine how it kills cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Protocol 4.1.1: Characterizing Apoptosis via Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[17] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane is compromised.[18]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound at its approximate IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Collection: Collect all cells, including floating (apoptotic) and adherent cells (using gentle trypsinization).[19]
-
Washing: Wash the collected cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative
-
Early Apoptotic cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic cells: Annexin V-positive / PI-positive
-
Visualizing the Apoptotic Pathway
Apoptosis is executed by a family of proteases called caspases. The intrinsic (mitochondrial) pathway is a common mechanism for chemically-induced apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway initiated by the compound.
Protocol 4.3.1: Measuring Apoptosis Execution via Caspase-3/7 Activity
Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a pivotal and often irreversible step in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.[20]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat as described for the primary assays.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[21]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[21]
-
Incubation: Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours.[21]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control confirms that the compound induces cell death via the activation of executioner caspases, strongly supporting an apoptotic mechanism.
Section 5: Synthesis and Future Directions
The completion of these phased experiments provides a robust preliminary dataset. If this compound demonstrates potent and selective cytotoxicity against cancer cell lines via an apoptotic mechanism, several future directions are warranted:
-
Expanded Cell Panel: Screen against a broader panel of cancer cell lines to understand the spectrum of activity.
-
Mechanism of Action Studies: Investigate the upstream events leading to apoptosis. Based on the thiol moiety, a direct measurement of intracellular Reactive Oxygen Species (ROS) generation (e.g., using a DCFDA assay) would be a logical next step to validate the initial hypothesis.
-
Target Identification: Employ advanced techniques like chemical proteomics or cellular thermal shift assays (CETSA) to identify the direct protein targets of the compound.
-
In Vivo Efficacy: If the in vitro profile is compelling, progress to preclinical animal models to evaluate efficacy and safety.
This structured approach ensures that research efforts are built upon a solid foundation of high-quality, interpretable data, paving the way for the potential development of a novel therapeutic agent.
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Methodological & Application
Application Notes and Protocols for 5-tert-butyl-1,3-benzoxazole-2-thiol in Antifungal Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-tert-butyl-1,3-benzoxazole-2-thiol in antifungal research. This document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, ensuring a deep understanding of the methodologies and potential applications of this compound.
Introduction: The Promise of Benzoxazoles in Antifungal Discovery
The benzoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Within this class, this compound emerges as a compound of interest for antifungal research. Its structure, featuring a bicyclic benzoxazole ring, a hydrophobic tert-butyl group, and a reactive thiol group, suggests potential for potent and selective antifungal activity.[1] The development of novel antifungal agents is a critical global health priority due to the rise of drug-resistant fungal infections.[4][5] Benzoxazole derivatives represent a promising avenue for the discovery of new therapeutics to address this challenge.[6][7][8]
Part 1: Unraveling the Antifungal Mechanism of Action
While the precise mechanism of action for this compound is yet to be fully elucidated, research on related benzoxazole derivatives suggests several plausible pathways. A key proposed mechanism involves the disruption of fungal cell membrane integrity, potentially through the inhibition of ergosterol biosynthesis.[7][8] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death. The thiol group in this compound may also interact with essential fungal enzymes, further contributing to its antifungal effect.[1]
Proposed Signaling Pathway for Antifungal Activity
The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, based on evidence from related compounds.
Caption: A streamlined workflow for in vitro antifungal susceptibility testing.
Cytotoxicity Assessment: MTT Assay
It is crucial to evaluate the toxicity of any potential antifungal agent against mammalian cells to determine its therapeutic index. [9]The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Expertise & Experience: The choice of a human cell line (e.g., HeLa or HepG2) is critical and should be relevant to potential clinical applications. The concentration range of the test compound should overlap with and exceed its antifungal MIC to ascertain a selective effect.
Protocol Steps:
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plate with the medium containing the diluted compound.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Incubate the plate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Trustworthiness: The reliability of this assay is confirmed by a clear dose-dependent decrease in cell viability and a significant reduction in viability with the positive control.
Part 3: Data Presentation and Interpretation
Quantitative data from the antifungal and cytotoxicity assays should be summarized in a clear and concise table for easy comparison.
| Compound | Fungal Strain | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI = IC50/MIC) |
| This compound | Candida albicans | [Insert Data] | HeLa | [Insert Data] | [Calculate] |
| This compound | Aspergillus fumigatus | [Insert Data] | HeLa | [Insert Data] | [Calculate] |
| Fluconazole | Candida albicans | [Insert Data] | HeLa | [Insert Data] | [Calculate] |
| Amphotericin B | Aspergillus fumigatus | [Insert Data] | HeLa | [Insert Data] | [Calculate] |
Interpretation: A higher Selectivity Index (SI) indicates a greater selective toxicity of the compound towards the fungal pathogen over mammalian cells, which is a desirable characteristic for a potential antifungal drug.
Part 4: Mechanistic Studies
To further investigate the antifungal mechanism of this compound, the following assays can be performed.
Ergosterol Quantification Assay
This assay determines if the compound inhibits the ergosterol biosynthesis pathway.
Protocol Steps:
-
Treat fungal cells with the compound at its MIC and sub-MIC concentrations for a defined period.
-
Harvest the cells and extract the sterols using an alcoholic potassium hydroxide solution.
-
Extract the non-saponifiable lipids with n-heptane.
-
Analyze the sterol composition by scanning spectrophotometry between 240 and 300 nm or by gas chromatography-mass spectrometry (GC-MS).
-
A reduction in the characteristic ergosterol absorbance peaks or a decrease in the ergosterol peak in the GC-MS chromatogram compared to the untreated control suggests inhibition of ergosterol biosynthesis.
Membrane Permeability Assay
This assay assesses whether the compound disrupts the fungal cell membrane.
Protocol Steps:
-
Treat fungal cells with the compound at its MIC.
-
Incubate the cells with a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer.
-
An increase in fluorescence in the treated cells compared to the untreated control indicates membrane damage.
Conclusion
This compound holds potential as a lead compound in the development of new antifungal agents. The protocols outlined in these application notes provide a robust framework for its initial characterization and further investigation into its mechanism of action. By following these detailed methodologies and understanding the underlying scientific principles, researchers can effectively evaluate the antifungal properties of this and other novel compounds.
References
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Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). Molecules, 27(23), 8375. Available at: [Link]
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5-(tert-Butyl)benzo[d]oxazole-2-thiol - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]
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5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]. (n.d.). National Institutes of Health. Retrieved from [Link]
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In vitro antifungal activity of 2-(2'-hydroxy-5'-aminophenyl)benzoxazole in Candida spp. strains. (2014). Revista Iberoamericana de Micología, 31(1), 46-49. Available at: [Link]
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In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives. (2021). Molecules, 26(16), 5008. Available at: [Link]
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Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. (2018). International Journal of Scientific & Engineering Research, 9(8), 128-138. Available at: [Link]
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In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - Semantic Scholar. (2021). Molecules, 26(16), 5008. Available at: [Link]
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Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01. (2021). AMB Express, 11(1), 1-13. Available at: [Link]
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The Combination of 3-Hydrazinoquinoxaline-2-Thiol with Thymoquinone Demonstrates Synergistic Activity Against Different Candida Strains. (2024). Infection and Drug Resistance, 17, 2439-2451. Available at: [Link]
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Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species. (2021). ResearchGate. Available at: [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of the Korean Chemical Society, 56(4), 463-469. Available at: [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). Molecules, 23(10), 2493. Available at: [Link]
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Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. (2022). Pathogens, 11(11), 1353. Available at: [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381-25411. Available at: [Link]
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In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1999). Antimicrobial Agents and Chemotherapy, 43(1), 127-131. Available at: [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2023). Journal of Fungi, 9(12), 1195. Available at: [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2022). Antimicrobial Agents and Chemotherapy, 66(4), e02201-21. Available at: [Link]
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Genomic Approaches to Antifungal Drug Target Identification and Validation. (2022). Annual Review of Microbiology, 76, 369-388. Available at: [Link]
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Cytotoxicity assays were performed for each of the (A) four antifungal... (n.d.). ResearchGate. Retrieved from [Link]
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Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews, 33(3), e00092-19. Available at: [Link]
-
Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. (2022). ResearchGate. Available at: [Link]
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Screening Repurposing Libraries for Identification of Drugs with Novel Antifungal Activity. (2020). mSphere, 5(4), e0053 repurposed-drug-library. Available at: [Link]
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Genomic Approaches to Antifungal Drug Target Identification and Validation. (2022). PubMed. Retrieved from [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. (2021). PLoS ONE, 16(8), e0256339. Available at: [Link]
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(PDF) In vitro antifungal susceptibility testing. (2018). ResearchGate. Available at: [Link]
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Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. (2018). MDPI. Available at: [Link]
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Identification of Antifungal Targets Based on Computer Modeling. (2014). International Journal of Molecular Sciences, 15(12), 22657-22684. Available at: [Link]
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Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ResearchGate. Available at: [Link]
-
Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. (2000). Antimicrobial Agents and Chemotherapy, 44(2), 394-400. Available at: [Link]
-
Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ResearchGate. Available at: [Link]
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. (2017). ResearchGate. Available at: [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[10][11]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2010). Journal of Medicinal Chemistry, 53(12), 4614-4628. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. Available at: [Link]
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. (2001). Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. Available at: [Link]
-
Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2022). mBio, 13(2), e00053-22. Available at: [Link]
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S159 Antifungal Susceptibility Testing. (n.d.). International Journal of Antimicrobial Agents. Retrieved from [Link]
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Interdisciplinary Approaches for the Discovery of Novel Antifungals. (2023). Trends in Pharmacological Sciences, 44(8), 498-511. Available at: [Link]
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An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. (2005). Antimicrobial Agents and Chemotherapy, 49(8), 3292-3301. Available at: [Link]
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Optimization of (Dithioperoxo)thiolate-Based Antifungal Agents for Triazole-Resistant Aspergillus Fumigatus. (2022). ResearchGate. Available at: [Link]
-
In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. (1999). Antimicrobial Agents and Chemotherapy, 43(1), 127-131. Available at: [Link]
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Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved from [Link]
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Potential target genes selected for new antifungal drug development. (2011). ResearchGate. Available at: [Link]
-
Interdisciplinary approaches for the discovery of novel antifungals. (2023). ResearchGate. Available at: [Link]
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Aspergillus fumigatus from Pathogenic Fungus to Unexplored Natural Treasure: Changing the Concept. (2022). Journal of Fungi, 8(6), 633. Available at: [Link]
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Application Notes and Protocols: Leveraging 5-tert-butyl-1,3-benzoxazole-2-thiol in Proteomics Research
Introduction: The Emerging Role of Covalent Fragments in Chemoproteomics
In the landscape of modern drug discovery and chemical biology, the identification of novel, ligandable sites on proteins is a paramount challenge. While high-throughput screening of reversible binders has been a mainstay, there is a renaissance in the application of covalent chemistry to probe protein function and identify starting points for drug development.[1][2] Covalent fragment-based ligand discovery (FBLD) has emerged as a powerful strategy to map the reactive proteome, particularly focusing on nucleophilic amino acid residues like cysteine.[3][4] These approaches allow for the discovery of previously "undruggable" targets by identifying cryptic or allosteric sites that can be covalently modified.[4]
This document provides a technical guide for the application of 5-tert-butyl-1,3-benzoxazole-2-thiol as a potential thiol-reactive fragment for proteomics research. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7][8] The presence of a thiol group on the 2-position of the benzoxazole ring of this compound imparts a specific chemical reactivity, making it a candidate for engaging cysteine residues in proteins through disulfide bond formation.[6]
These application notes will detail the rationale and protocols for utilizing this compound in a covalent fragment screening workflow to identify novel protein targets and ligandable cysteines.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NOS |
| Molecular Weight | 207.29 g/mol |
| Structure | A benzoxazole ring with a tert-butyl group at the 5-position and a thiol group at the 2-position.[6] |
| Reactivity | The thiol group can undergo nucleophilic substitution and oxidation to form disulfides.[6] |
Mechanism of Action: Covalent Cysteine Targeting
The primary mechanism for the application of this compound in proteomics is its potential to form a disulfide bond with the thiol group of cysteine residues in proteins. This reaction is a type of thiol-disulfide exchange. The reactivity of a particular cysteine residue is influenced by its local microenvironment, including pKa, solvent accessibility, and surrounding amino acids. This differential reactivity is the basis for the selectivity observed in covalent fragment screening.
Caption: Mechanism of Covalent Labeling via Thiol-Disulfide Exchange.
Application Note: Covalent Fragment Screening to Identify Ligandable Cysteines
The primary application of this compound in proteomics is as a constituent of a covalent fragment library for the identification of functional, ligandable cysteine residues across the proteome. This approach, often termed "chemoproteomics," can reveal novel allosteric sites and provide starting points for the development of potent and selective inhibitors or chemical probes.[3][4]
The workflow involves incubating the fragment with a complex protein lysate, followed by mass spectrometry-based proteomics to identify the proteins that have been covalently modified and the specific sites of modification.
Caption: General Workflow for Covalent Fragment Screening.
Protocols
Protocol 1: High-Throughput Screening for Protein-Fragment Interactions
This protocol outlines a fluorescence-based method to rapidly screen for covalent fragments that react with a target protein, adapted from the quantitative irreversible tethering (qIT) assay.[9] This assay normalizes for the intrinsic reactivity of the fragment, allowing for the identification of fragments that preferentially react with the protein of interest.
Materials:
-
Purified protein of interest with at least one cysteine residue.
-
This compound (or a library of thiol-reactive fragments).
-
Glutathione (GSH).
-
Thiol-reactive fluorescent probe (e.g., a maleimide-based dye).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 µM solution of the target protein in assay buffer.
-
Prepare a 1 mM solution of GSH in assay buffer.
-
Prepare a 10 µM solution of the thiol-reactive fluorescent probe in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Protein Reaction: 50 µL of 100 µM target protein + 1 µL of 10 mM fragment stock.
-
GSH Reaction: 50 µL of 1 mM GSH + 1 µL of 10 mM fragment stock.
-
Controls: Protein and GSH solutions with 1 µL of DMSO (no fragment).
-
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
-
Fluorescent Labeling:
-
To each well, add 50 µL of the 10 µM thiol-reactive fluorescent probe solution.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the percentage of remaining free thiol for both the protein and GSH reactions compared to the DMSO controls.
-
Identify "hits" as fragments that show a significantly greater reduction in free thiol in the presence of the target protein compared to GSH. This indicates a templated reaction with the protein rather than just high intrinsic reactivity.
-
Protocol 2: Mass Spectrometry-Based Validation and Site Identification
This protocol uses liquid chromatography with tandem mass spectrometry (LC-MS/MS) to confirm covalent binding of the fragment to the target protein and to identify the specific cysteine residue(s) that are modified.[10]
Materials:
-
Target protein and this compound.
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
Procedure:
-
Protein Labeling:
-
Incubate the target protein with a 10-fold molar excess of this compound in a suitable buffer for 1-2 hours at room temperature.
-
As a control, incubate the protein with DMSO alone.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein by adding denaturing buffer.
-
Reduce any remaining disulfide bonds with DTT.
-
Alkylate all free cysteines with iodoacetamide. This step ensures that only the cysteines modified by the fragment are not alkylated.
-
Dilute the sample to reduce the urea concentration to <1 M.
-
Digest the protein with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptide mixture by LC-MS/MS.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to search the acquired spectra against the sequence of the target protein.
-
Include a variable modification corresponding to the mass of the this compound fragment (+206.07 Da, assuming disulfide bond formation and loss of a proton from each thiol) on cysteine residues.
-
The identification of peptides with this specific mass modification confirms covalent binding and pinpoints the site of modification.
-
Data Interpretation and Downstream Applications
The identification of a specific cysteine residue that is preferentially labeled by this compound provides valuable information. This "hit" can be the starting point for several downstream applications:
-
Target Validation: The functional consequence of modifying the identified cysteine can be investigated through biochemical or cellular assays.
-
Lead Optimization: The this compound fragment can be elaborated using medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.
-
Probe Development: The fragment can be functionalized with reporter tags (e.g., fluorophores, biotin) to create more sophisticated chemical probes for activity-based protein profiling (ABPP).[1]
Conclusion
This compound represents a promising, yet underexplored, chemical entity for proteomics research. Its benzoxazole core and thiol-reactive handle make it an ideal candidate for inclusion in covalent fragment libraries. The protocols and workflows detailed in this document provide a roadmap for researchers to utilize this and similar fragments to explore the reactive proteome, uncover novel biological insights, and initiate new drug discovery programs. The synergy of covalent fragment screening with advanced mass spectrometry is a powerful engine for innovation in chemical biology and proteomics.
References
- Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816.
- Erlanson, D. A., et al. (2016). A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry, 59(15), 7358-7367.
- Gray, N. S., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(4), 1056-1070.
- London, N., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(34), 13561-13573.
- Vinogradova, E. V., & Crews, C. M. (2020). The expanding toolkit of covalent probes for chemical biology and drug discovery. Current opinion in chemical biology, 54, 1-10.
- Yadav, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25484-25514.
- Zhang, X., et al. (2020). Covalent fragment libraries in drug discovery—Design, synthesis, and screening methods. Frontiers in Chemistry, 8, 577.
- Zhang, T., et al. (2021). Fragment-based covalent ligand discovery. Chemical Society Reviews, 50(11), 6337-6352.
- International Journal of Research and Review. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 1-10.
- JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments.
- MDPI. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Molecules, 27(21), 7549.
- MDPI. (2023).
- MDPI. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Molecules.
- NIH. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery.
- NIH. (2022). Fragment-based covalent ligand discovery.
- RSC Publishing. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology.
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Application Notes and Protocols for Polymer and Coating Development in Materials Science
Introduction: The Foundational Role of Polymers and Coatings
In the landscape of modern materials science, polymers and coatings represent a cornerstone of innovation, offering tailored solutions to enhance the performance, durability, and functionality of a vast array of products. From the aerospace industry's demand for lightweight, high-strength composites to the biomedical field's need for biocompatible implant coatings, the ability to precisely engineer polymer structures and coating formulations is paramount. This guide provides an in-depth exploration of the key methodologies and analytical techniques that underpin the development of advanced polymers and coatings. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to not only execute experimental protocols but also to understand the fundamental principles that govern material behavior.
The development of a successful polymer or coating is a multi-faceted process that begins with the rational design of the polymer backbone and culminates in the rigorous characterization of the final product's performance. This journey involves a synergistic interplay of polymer synthesis, formulation science, and a suite of analytical techniques. This document will navigate through these critical stages, offering both theoretical insights and detailed, field-proven protocols.
I. Polymer Design and Synthesis: Tailoring Macromolecular Architecture
The properties of a polymer are intrinsically linked to its molecular architecture, including its molecular weight, chemical composition, and chain structure. Control over these parameters during synthesis is crucial for achieving the desired end-use performance.
A. Key Polymerization Techniques
Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), offer precise control over the polymer's molecular weight, architecture, and functionality.
B. Protocol: Synthesis of a Model Block Copolymer via RAFT Polymerization
This protocol outlines the synthesis of a simple AB block copolymer, a common architecture used in self-assembling systems and compatibilizers.
Materials:
-
Monomer A (e.g., Styrene)
-
Monomer B (e.g., n-Butyl acrylate)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Anisole)
-
Nitrogen source
-
Schlenk flask and magnetic stirrer
-
Oil bath
Procedure:
-
Purification of Monomers: Remove inhibitors from monomers A and B by passing them through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, combine Monomer A, the RAFT agent, and AIBN in the solvent.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
First Block Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the calculated reaction time to achieve the target molecular weight for the first block.
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor monomer conversion and molecular weight progression using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC/SEC).[1]
-
Chain Extension: Once the desired conversion for the first block is reached, add the degassed Monomer B to the reaction mixture.
-
Second Block Polymerization: Continue the polymerization under the same conditions until the desired overall molecular weight and composition are achieved.
-
Termination and Purification: Quench the reaction by cooling to room temperature and exposing it to air. Precipitate the resulting block copolymer in a non-solvent (e.g., methanol) to remove unreacted monomers and initiator fragments. Dry the purified polymer under vacuum.
II. Coating Formulation and Application: From Liquid to Solid Film
The transition from a liquid formulation to a solid, functional coating is a critical step that dictates the final properties of the coated surface. The choice of application method is highly dependent on the coating's viscosity, the substrate's geometry, and the desired film thickness and uniformity.
A. Common Coating Application Methods
A variety of techniques are employed to apply liquid coatings, each with its own set of advantages and limitations. These include spin coating, spray coating, and dip coating.[2]
B. Protocol: Thin Film Deposition via Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates.[3][4]
Materials and Equipment:
-
Polymer solution of known concentration
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Pipette
-
Solvent for cleaning
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to remove any organic residues and particulate matter. This can involve sonication in a series of solvents (e.g., acetone, isopropanol) followed by drying with a stream of nitrogen.
-
Dispensing: Place the substrate on the vacuum chuck of the spin coater. Using a pipette, dispense a small volume of the polymer solution onto the center of the substrate.[4]
-
Spinning: The spin coating process is typically a two-stage process.[5]
-
Spread Cycle: Spin the substrate at a low speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread evenly across the surface.[5]
-
Thinning Cycle: Ramp up the speed to a higher value (e.g., 1500-4000 rpm) and hold for a longer duration (e.g., 30-60 seconds). The final film thickness is primarily determined by the spin speed during this stage and the viscosity of the solution.
-
-
Drying: After the spinning process is complete, the coated substrate is carefully removed from the chuck. The film may still contain residual solvent, which is typically removed by baking on a hotplate or in a vacuum oven at a temperature above the solvent's boiling point but below the polymer's glass transition temperature.
Experimental Workflow: Polymer Thin Film Fabrication and Characterization
Caption: Workflow for fabricating and characterizing a polymer thin film.
C. Protocol: Application of a Protective Coating via Spray Coating
Spray coating is a versatile method suitable for covering large and complex surfaces.
Materials and Equipment:
-
Coating formulation
-
Spray gun (airless or air-assisted)
-
Air compressor (if applicable)
-
Substrate
-
Personal protective equipment (PPE)
Procedure:
-
Surface Preparation: Ensure the substrate is clean, dry, and free of contaminants like oil, grease, and rust.[2] Methods can range from solvent wiping to abrasive blasting depending on the substrate and coating system.
-
Mixing: Thoroughly mix the coating components according to the manufacturer's instructions to achieve a uniform consistency.[2]
-
Spraying Technique:
-
Maintain a consistent distance between the spray nozzle and the substrate, typically 10-12 inches (25-30 cm).[6]
-
Hold the spray gun perpendicular to the surface to ensure an even film build.[7]
-
Apply the coating in a series of overlapping passes. A 50% overlap between passes is recommended to achieve a uniform thickness.[6]
-
For optimal coverage, a cross-hatch technique, where a second coat is applied at a right angle to the first, is often employed.[7]
-
-
Curing: Allow the coating to cure according to the manufacturer's specifications. This may involve air drying or thermal curing in an oven.
III. Comprehensive Characterization of Polymers and Coatings
A thorough characterization of both the bulk polymer and the final coating is essential to ensure they meet the required performance specifications. A combination of analytical techniques is often necessary to obtain a complete picture of the material's properties.[8]
A. Molecular Characterization
1. Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is a powerful technique for determining the molecular weight distribution of a polymer.[9][10] It separates polymer molecules based on their size in solution, with larger molecules eluting first.[9][10]
Protocol: GPC/SEC Analysis of a Polymer Sample
-
Sample Preparation: Dissolve a small, accurately weighed amount of the polymer in a suitable mobile phase solvent. The concentration should be low enough to avoid viscosity effects.
-
System Calibration: Calibrate the GPC/SEC system using a set of well-characterized polymer standards with narrow molecular weight distributions (e.g., polystyrene).
-
Injection and Separation: Inject the filtered polymer solution into the GPC/SEC system. The polymer molecules are separated as they pass through a series of columns packed with porous gel.
-
Detection: The eluted polymer is detected by one or more detectors, such as a refractive index (RI) detector, a UV-Vis detector, or a light scattering detector.
-
Data Analysis: The molecular weight distribution is calculated by comparing the elution profile of the sample to the calibration curve.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure, composition, and chain architecture of a polymer.[11] Both solution-state and solid-state NMR can be employed.
Interpreting ¹H NMR Spectra of Polymers:
-
Chemical Shift: The position of a peak indicates the chemical environment of the protons.
-
Integration: The area under a peak is proportional to the number of protons it represents, allowing for the determination of monomer ratios in copolymers.
-
Splitting Patterns: The splitting of a peak provides information about the number of neighboring protons.
B. Thermal Properties
Thermal analysis techniques are crucial for understanding a material's behavior as a function of temperature.[12]
1. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Protocol: DSC Analysis of a Polymer
-
Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) through the temperature range of interest. A heat-cool-heat cycle is often used to erase the thermal history of the sample.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The Tg is observed as a step change in the baseline, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.
2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] It is used to evaluate the thermal stability and composition of materials.[14][15]
Protocol: TGA Analysis of a Coating
-
Sample Preparation: Place a small, representative sample of the coating (typically 10-15 mg) into a TGA pan.[14]
-
Instrument Setup: Tare the balance and place the sample pan in the TGA furnace.[16]
-
Atmosphere and Heating Program: Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative degradation) and program the heating rate (e.g., 10°C/min).[14]
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of degradation. The residual weight at the end of the experiment can correspond to inorganic fillers.
C. Morphological and Surface Characterization
1. Scanning Electron Microscopy (SEM)
SEM uses a focused beam of electrons to generate high-resolution images of a sample's surface topography.[17] For non-conductive polymer and coating samples, a thin conductive coating (e.g., gold, palladium) is often applied to prevent charging.[17][18][19]
Protocol: SEM Imaging of a Coating Cross-Section
-
Sample Preparation: To view the internal structure and thickness of a coating, a cross-section must be prepared. This can be achieved by fracturing the coated substrate after cooling in liquid nitrogen or by embedding the sample in epoxy and then cutting and polishing it.[20]
-
Conductive Coating: If the sample is non-conductive, apply a thin layer of a conductive material using a sputter coater.[19]
-
Imaging: Mount the prepared sample on an SEM stub and introduce it into the vacuum chamber of the microscope. Adjust the electron beam parameters (accelerating voltage, spot size) and detector settings to obtain a clear image.
2. Atomic Force Microscopy (AFM)
AFM is a powerful technique for imaging the surface of materials at the nanoscale.[21] It can provide three-dimensional topographical information and can also be used to probe local mechanical properties.[22][23]
Protocol: AFM Imaging of a Polymer Film
-
Sample Preparation: For many thin films, no special preparation is needed. The sample should be mounted on a flat, rigid support.[21] For bulk polymers, a smooth surface may need to be prepared by cryo-microtoming.[21]
-
Cantilever Selection: Choose an appropriate AFM cantilever and tip based on the desired imaging mode (e.g., contact mode, tapping mode) and the expected surface features.
-
Imaging: Mount the sample in the AFM and bring the tip into close proximity with the surface. Scan the tip across the surface to generate a topographical map.
D. Mechanical and Performance Testing
1. Adhesion Testing
Adhesion is a critical performance property of coatings. The tape test, as described in ASTM D3359, is a common method for assessing coating adhesion.[8][24][25][26]
Protocol: Cross-Hatch Adhesion Test (ASTM D3359, Method B)
-
Scribing the Grid: Using a sharp cutting tool and a template, make a series of parallel cuts through the coating to the substrate. Make a second set of cuts perpendicular to the first to create a cross-hatch pattern.
-
Applying the Tape: Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Removing the Tape: Within 90 ± 30 seconds of application, remove the tape by pulling it back upon itself at an angle as close to 180° as possible.
-
Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: flaking and detachment worse than 4B).
2. Abrasion Resistance
The ability of a coating to resist wear from friction is crucial in many applications. The Taber abrasion test (e.g., ISO 7784-2, ASTM D4060) is a widely used method.[27][28][29][30]
Protocol: Taber Abrasion Test (based on ISO 7784-2)
-
Sample Preparation: Prepare a coated panel of specified dimensions.
-
Test Setup: Mount the panel on the turntable of the Taber abraser. Select the appropriate abrasive wheels and load.
-
Abrasion: Subject the rotating panel to the abrasive action of the wheels for a specified number of cycles.[28]
-
Evaluation: The abrasion resistance can be quantified in several ways, including weight loss, change in gloss, or the number of cycles to wear through the coating.
Data Presentation: Comparison of Coating Performance
| Property | Coating A | Coating B | Test Method |
| Adhesion | 5B | 3B | ASTM D3359 |
| Abrasion Resistance (Weight Loss, mg/1000 cycles) | 15 | 45 | ISO 7784-2 |
| Gloss (60°) | 85 | 82 | ASTM D523 |
| Pencil Hardness | 2H | F | ASTM D3363 |
IV. Logical Relationships in Coating Development
The development of a high-performance coating involves navigating a complex interplay of variables. The following diagram illustrates the logical relationships between formulation, application, and final coating properties.
Logical Flow in Coating Development
Caption: Interdependencies in the coating development process.
V. Conclusion: An Integrated Approach to Innovation
The successful development of advanced polymers and coatings hinges on a holistic and integrated approach that combines fundamental polymer science with meticulous formulation and rigorous characterization. By understanding the causal relationships between molecular structure, processing conditions, and final material properties, researchers can rationally design materials that meet the ever-increasing demands of modern technology. The protocols and methodologies outlined in this guide provide a robust framework for this endeavor, empowering scientists to innovate with confidence and precision.
VI. References
-
ISO 7784-2:1997, Paints and varnishes — Determination of resistance to abrasion — Part 2: Rotating abrasive rubber wheel method. [Link]
-
ASTM D3359-23, Standard Test Methods for Measuring Adhesion by Tape Test. [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
NanoMagnetics Instruments. (2022, May 24). Polymer Science Using Atomic Force Microscopy. [Link]
-
KTA-Tator, Inc. (n.d.). ISO Testing Specifications According to ISO 12944-6 and 12944-9. [Link]
-
Process NMR Associates. (2022, July 25). Applied NMR Methodologies for Polymer Understanding [Video]. YouTube. [Link]
-
Hempel. (n.d.). Spray application. [Link]
-
Agilent Technologies. (2015). Analysis of Polymers by GPC/SEC Pharmaceutical Applications. [Link]
-
Infinita Lab. (2025, September 10). ISO 11358 - Best Practices for TGA in Polymers. [Link]
-
American Tinning & Galvanizing. (2009). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. [Link]
-
Polymer Standards Service. (n.d.). Polymer analysis by GPC-SEC Technical Note. [Link]
-
Industrial Physics. (n.d.). ISO 7784-2 testing. [Link]
-
Reneker, D. H., & Chun, I. (2025, August 6). Characterization of Polymer Surfaces with Atomic Force Microscopy. ResearchGate. [Link]
-
SPS-Europe B.V. (n.d.). The Spin Coating Theory. [Link]
-
Moiseeva, U. (2022, October 21). Determination of Degree of Polymerization using H-NMR | Part1 [Video]. YouTube. [Link]
-
U.S. Department of the Army. (n.d.). Coating Application and Inspection. [Link]
-
Nanoscience Instruments. (n.d.). Gold vs Platinum: Choosing the Right Coating for SEM Imaging. [Link]
-
AFM Workshop. (n.d.). Polymer Characterization - Atomic Force Microscopy. [Link]
-
Transocean Coatings. (n.d.). About ISO 12944. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Methods of Measuring Polymer Molecular Weight by GPC. [Link]
-
Cumulus. (2024, March 7). How To Apply Industrial Coatings: Step-By-Step Application Process. [Link]
-
The ANSI Blog. (2023, November 28). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. [Link]
-
The Organic Chemistry Tutor. (2021, January 18). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum [Video]. YouTube. [Link]
-
Centexbel. (n.d.). Thermogravimetric Analysis according to ISO 11358-1. [Link]
-
EVS. (2016). ISO 7784-2:2016. [Link]
-
Scribd. (n.d.). SEM Sample Coating Techniques. [Link]
-
Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). [Link]
-
GSB International. (2023). International Quality Regulations for the Coating of Building Components Measuring and Testing Methods Standards and Guidelines. [Link]
-
VacCoat. (2024, January 23). Selection Material for SEM Samples. [Link]
-
Micom Laboratories. (n.d.). ASTM D3359 Test Methods For Measuring Adhesion By Tape. [Link]
-
Professor Dave Explains. (2016, April 26). NMR Spectroscopy [Video]. YouTube. [Link]
-
Journal of Chemical Education. (2023, September 15). Atomic Force Microscopy for Teaching Polymer Crystals and Polymer Blends. [Link]
-
PPG Paints. (n.d.). Chapter 3: Spray Application General Guidelines. [Link]
-
ResearchGate. (2013, December 20). Optimum conditions to prepare thin films by spin coating technique? [Link]
-
Rocky Mountain Laboratories. (2025, July 18). SEM/EDS Analysis of Coatings. [Link]
-
Brus, J. (n.d.). NMR Spectroscopy of Polymers. [Link]
-
XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. [Link]
-
Tikkurila. (n.d.). ISO 12944 standard and corrosion protection for steel structures. [Link]
-
Industrial Physics. (n.d.). ASTM D3359 testing. [Link]
-
ISO. (2016). ISO 7784-2:2016. [Link]
-
Scribd. (n.d.). Work Instruction For Spray Coating. [Link]
-
NC State University Libraries. (n.d.). The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. [Link]
-
PSS Polymer Standards Service GmbH. (n.d.). GPC/SEC Detection – What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. [Link]
-
University of Leipzig. (n.d.). Spin coating of thin polymer film and thickness determination by ellipsometry. [Link]
-
ISO. (2003). ISO 20340:2003 Paints and varnishes — Performance requirements for protective paint systems for offshore and related structures. [Link]
-
Brewer Science. (n.d.). Spin Coating Theory. [Link]
-
Ministry of Industry & Commerce, Bahrain. (2015). GSO ISO 7784-2:2015. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. cumulusquality.com [cumulusquality.com]
- 3. ossila.com [ossila.com]
- 4. louisville.edu [louisville.edu]
- 5. sps-polos.com [sps-polos.com]
- 6. Chapter 3: Spray Application General Guidelines [ppgpaints.com]
- 7. cedengineering.ca [cedengineering.ca]
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- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 16. TGA | Centexbel [centexbel.be]
- 17. nanoscience.com [nanoscience.com]
- 18. Sample Coating for SEM | JEOL Resources [jeolusa.com]
- 19. scribd.com [scribd.com]
- 20. rockymountainlabs.com [rockymountainlabs.com]
- 21. Polymer Characterization [afmworkshop.com]
- 22. nanomagnetics-inst.com [nanomagnetics-inst.com]
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- 24. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
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- 29. ISO 7784-2:2016 - EVS standard evs.ee | en [evs.ee]
- 30. GSO ISO 7784-2:2015 - Standards Store - Ministry of Industry & Commerce - Kingdom of Bahrain [bsmd.moic.gov.bh]
Troubleshooting & Optimization
Stability issues of 5-tert-butyl-1,3-benzoxazole-2-thiol in solution
Welcome to the technical support center for 5-tert-butyl-1,3-benzoxazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and obtain reliable results.
I. Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with applications in pharmaceuticals and materials science.[1] Its structure, featuring a benzoxazole core, a reactive thiol group, and a bulky tert-butyl substituent, dictates its chemical behavior and stability in solution. The thiol group is particularly susceptible to oxidation, which is the primary pathway for degradation.[1] This guide will provide you with the necessary knowledge to mitigate these stability issues.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Why is my solution of this compound turning cloudy or forming a precipitate?
Possible Cause: The most likely reason for turbidity or precipitation is the oxidation of the thiol group (-SH) to form a disulfide (-S-S-). This dimerization results in a new, often less soluble compound. This is a common reaction for thiols, especially in the presence of oxygen.
Causality: The thiol group on this compound can be readily oxidized, particularly in solution where it is more exposed to dissolved oxygen and potential catalytic impurities. The resulting disulfide, bis(5-tert-butyl-1,3-benzoxazol-2-yl) disulfide, has a significantly different molecular weight and polarity, which can lead to its precipitation if its concentration exceeds its solubility in the chosen solvent.
Troubleshooting Protocol:
-
Solvent Selection:
-
Initial Assessment: Review the solubility of both the thiol and its potential disulfide dimer in your chosen solvent. A solvent in which both are highly soluble can mask the initial signs of degradation.
-
Recommended Solvents: Consider using deoxygenated solvents to prepare your solutions. Aprotic polar solvents like acetonitrile or ethyl acetate may be suitable, but their oxygen content should be minimized.
-
-
Inert Atmosphere:
-
Execution: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by sparging the solvent with the inert gas prior to dissolution and maintaining a blanket of the gas over the solution.
-
-
Confirmation of Disulfide Formation:
-
Analysis: If a precipitate has formed, isolate it and analyze it using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the disulfide dimer. High-Performance Liquid Chromatography (HPLC) can also be used to monitor the appearance of a new peak corresponding to the disulfide.
-
My solution has developed a yellow or brownish tint. What does this indicate?
Possible Cause: A change in color can be an indicator of degradation, potentially through oxidation or other side reactions. While the disulfide dimer is often a white or off-white solid, further oxidation or reaction with solvent impurities can lead to colored byproducts.
Causality: The formation of complex oxidation products beyond the simple disulfide can lead to colored species. Additionally, impurities in the solvent or the starting material could be reacting over time.
Troubleshooting Protocol:
-
Purity Check:
-
Action: Re-evaluate the purity of your this compound starting material using HPLC or NMR. Impurities could be the source of the color change.
-
-
Solvent Purity:
-
Action: Use high-purity, fresh solvents. Older solvents can accumulate peroxides and other impurities that can promote degradation.
-
-
UV-Vis Spectroscopy:
-
Monitoring: Use a UV-Vis spectrophotometer to monitor the appearance of new absorption bands in the visible region, which would indicate the formation of colored byproducts.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: To maximize the shelf-life of your solutions, adhere to the following storage recommendations:
-
Temperature: Store solutions at low temperatures, ideally at 2-8°C, to slow down the rate of degradation reactions.[2]
-
Inert Atmosphere: For long-term storage, overlay the solution with an inert gas like argon or nitrogen before sealing the container.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photochemical degradation.
-
Solvent Choice: Use deoxygenated, high-purity solvents.
Q2: Which solvents are recommended for preparing stable stock solutions?
A2: The choice of solvent is critical for maintaining the stability of this compound.
-
General Recommendations: Aprotic solvents are generally preferred over protic solvents to minimize potential acid-base catalyzed reactions.
-
Specific Suggestions: Based on solubility data for related compounds, consider using solvents like 2-butanone, 1,4-dioxane, or ethyl acetate.[3]
-
Avoid: Protic solvents like alcohols may participate in side reactions, and chlorinated solvents may contain acidic impurities. Water should generally be avoided unless the experimental conditions require it, and in such cases, it should be deoxygenated and buffered at an appropriate pH.
| Solvent | Suitability for Stock Solutions | Rationale |
| Dimethyl sulfoxide (DMSO) | Good | High dissolving power, but can be hygroscopic. Use anhydrous grade. |
| Acetonitrile (ACN) | Good | Aprotic and relatively inert. Ensure it is peroxide-free. |
| Ethyl acetate (EtOAc) | Moderate | Good solubility, but can be prone to hydrolysis over long periods. |
| Alcohols (e.g., Ethanol, Methanol) | Use with caution | Protic nature may facilitate certain degradation pathways. |
| Water | Not Recommended (unless buffered) | Low solubility and potential for hydrolysis and accelerated oxidation. |
Q3: How does pH affect the stability of this compound in aqueous or partially aqueous solutions?
A3: The stability of compounds with thiol and benzoxazole functionalities can be significantly influenced by pH.
-
Acidic Conditions (pH < 7): Generally, acidic conditions can help to suppress the deprotonation of the thiol group to the more reactive thiolate anion, thereby slowing down the rate of oxidation. However, very low pH could potentially lead to the hydrolysis of the benzoxazole ring.
-
Basic Conditions (pH > 7): Basic conditions will deprotonate the thiol, forming a thiolate anion. This anion is a much stronger nucleophile and is more readily oxidized. Therefore, basic solutions should be strictly avoided if stability is a concern.
Q4: What analytical methods can I use to monitor the stability of my solution?
A4: Several analytical techniques are well-suited for monitoring the degradation of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase HPLC method can be developed to separate the parent compound from its degradation products, including the disulfide dimer. By monitoring the peak area of the parent compound over time, you can quantify its degradation.[2][4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides both separation and identification of degradation products, offering a more comprehensive understanding of the degradation pathways.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify the structure of degradation products if they are present in sufficient concentration.
IV. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Preparation: Take a suitable volume of high-purity, anhydrous solvent (e.g., acetonitrile) in a flask.
-
Deoxygenation: Sparge the solvent with a gentle stream of an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Under a gentle stream of the inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Mixing: Gently swirl or sonicate the vial until the compound is completely dissolved.
-
Storage: Tightly cap the vial, wrap it in aluminum foil to protect it from light, and store it at 2-8°C.
Protocol 2: Monitoring Solution Stability by HPLC
-
Method Development: Develop a reverse-phase HPLC method using a C18 column. A typical mobile phase could be a gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Initial Analysis (T=0): Immediately after preparing the solution, inject an aliquot into the HPLC system to obtain the initial chromatogram and peak area of the parent compound.
-
Time-Point Analysis: At regular intervals (e.g., daily, weekly), inject another aliquot of the stored solution into the HPLC.
-
Data Analysis: Compare the peak area of the this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products.
V. Visualizing Degradation Pathways and Workflows
Diagram 1: Primary Degradation Pathway - Oxidative Dimerization
Caption: Oxidative dimerization of the thiol to a disulfide.
Diagram 2: Recommended Experimental Workflow for Stability Assessment
Sources
- 1. Buy this compound | 53146-48-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Preventing oxidation of the thiol group during synthesis and storage
<_ _>
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you effectively prevent the oxidation of thiol groups during synthesis and storage. The sulfhydryl group (-SH) is highly susceptible to oxidation, which can lead to the formation of disulfide bonds (R-S-S-R) and other oxidized species, compromising the integrity and function of your molecules.[1][2][3] This resource is designed to provide you with the foundational knowledge and practical protocols to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of thiol group oxidation?
A1: The primary cause of thiol group oxidation is exposure to oxygen, particularly in the presence of catalysts such as metal ions.[1][3] The thiol group (-SH) can be readily oxidized to form a disulfide bond (-S-S-).[1][2] This process can occur through a one- or two-electron redox pathway.[4] Factors such as pH also play a crucial role; thiols are more susceptible to oxidation at higher pH due to the formation of the more nucleophilic thiolate anion (R-S⁻).
Q2: How can I visually detect if my thiol-containing compound has oxidized?
A2: While direct visual detection can be difficult, indirect methods are often used. For instance, in protein chemistry, the formation of disulfide-linked dimers or multimers can be observed by non-reducing SDS-PAGE. Spectroscopic methods, such as Ellman's reagent for quantifying free thiols, can also indicate a decrease in the concentration of the reduced thiol, suggesting oxidation.
Q3: What is the best way to store a sensitive thiol-containing compound for long-term stability?
A3: For long-term stability, thiol-containing compounds should be stored as a lyophilized powder in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, such as -80°C.[5][6][7] If in solution, use degassed, acidic buffers (e.g., 0.1% TFA) and store at -80°C.[6]
Q4: Can I reverse the oxidation of my thiol compound?
A4: Yes, in many cases, disulfide bonds can be reduced back to their corresponding thiols. This is commonly achieved by using reducing agents such as Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol (BME).[8][9] The choice of reducing agent depends on the specific application and the properties of your compound.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis and storage of thiol-containing molecules.
Issue 1: My purified peptide/protein shows unexpected dimerization or aggregation.
Underlying Cause: This is a classic sign of intermolecular disulfide bond formation due to the oxidation of cysteine residues.[1][10]
Troubleshooting Steps:
-
Reductive Workup: After purification, treat your sample with a suitable reducing agent to cleave any formed disulfide bonds.
-
Optimize Storage Conditions: Immediately after purification and lyophilization, store the compound under an inert atmosphere at -80°C.[5][6] For solutions, use degassed buffers with a slightly acidic pH.[6]
-
Incorporate Scavengers During Cleavage (for peptide synthesis): During the final cleavage step in peptide synthesis, the inclusion of scavengers like dithiothreitol (DTT) can help prevent the oxidation of sensitive residues like methionine, which can indirectly promote the oxidation of other residues.[11][12]
Issue 2: My thiol-maleimide conjugation reaction has a low yield.
Underlying Cause: Low yield in thiol-maleimide conjugations can be due to the oxidation of the thiol, rendering it unable to react with the maleimide.
Troubleshooting Steps:
-
Pre-reduction of the Thiol: Before initiating the conjugation reaction, treat the thiol-containing molecule with a reducing agent like TCEP. TCEP is often preferred as it does not contain a thiol group itself and is effective over a wide pH range.[13][14]
-
Use Degassed Buffers: Perform the conjugation reaction in buffers that have been thoroughly degassed to remove dissolved oxygen.[15][16][17]
-
Work Under an Inert Atmosphere: If possible, conduct the reaction in a glovebox or under a blanket of inert gas (argon or nitrogen) to minimize exposure to atmospheric oxygen.[18]
Detailed Experimental Protocols
Protocol 1: Degassing Solvents and Buffers
To minimize oxidation, it is crucial to remove dissolved oxygen from all solvents and buffers that will come into contact with your thiol-containing compound.[15][16][17]
Method A: Inert Gas Sparging
This is a common and effective method for degassing.[19][20][21][22]
-
Place your solvent or buffer in a flask with a sidearm.
-
Insert a long needle or a sparging stone connected to a source of inert gas (argon or nitrogen) into the liquid, ensuring the gas bubbles through the entire volume.[17]
-
Provide an outlet for the displaced gas, for example, through a needle in a septum.
-
Bubble the inert gas through the liquid for at least 30-60 minutes. For larger volumes, a longer sparging time is required.[15]
Method B: Freeze-Pump-Thaw Cycles
This method is highly effective for removing dissolved gases but is more time-consuming.[15][16][23]
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once completely frozen, apply a high vacuum to the flask for several minutes to remove the gases from the headspace.
-
Close the flask to the vacuum and allow the solvent to thaw completely. You will observe bubbles of dissolved gas being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.[16][23]
Protocol 2: Reductive Treatment of Disulfide Bonds
This protocol describes the general procedure for reducing disulfide bonds in a protein or peptide sample.
Reagents:
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve your thiol-containing compound in a degassed buffer to a known concentration.
-
Prepare a stock solution of the reducing agent (DTT or TCEP) in the same degassed buffer.
-
Add the reducing agent to your sample to a final concentration of 5-10 mM.
-
Incubate the reaction at room temperature for 1-4 hours.
-
(Optional) The excess reducing agent can be removed by size-exclusion chromatography or dialysis if it interferes with downstream applications.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: DTT is a potent reducing agent, but its effectiveness is pH-dependent, being more effective at pH > 7.[13] TCEP is effective over a broader pH range and is more stable to air oxidation.[13][14]
-
Use of Degassed Buffers: This minimizes the re-oxidation of the newly formed thiol groups by dissolved oxygen.
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Optimal pH Range | Odor | Stability in Air | Comments |
| Dithiothreitol (DTT) | > 7.0[13] | Strong | Poor | Forms a stable six-membered ring upon oxidation.[8] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1.5 - 8.5[14] | Odorless | Good | Does not contain a thiol group; compatible with maleimide chemistry.[14] |
| β-mercaptoethanol (BME) | > 7.5 | Very Strong | Poor | Less potent than DTT.[8] |
Visualization of Key Processes
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Validation & Comparative
Comparing the efficacy of 5-tert-butyl-1,3-benzoxazole-2-thiol to standard antifungal agents
In the ever-evolving landscape of infectious diseases, the rise of antifungal resistance poses a significant threat to global health. This has spurred a critical need for the discovery and development of novel antifungal agents with unique mechanisms of action. Among the promising candidates, compounds featuring the benzoxazole scaffold have garnered considerable attention for their broad-spectrum antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the efficacy of benzoxazole derivatives, with a focus on the potential of molecules like 5-tert-butyl-1,3-benzoxazole-2-thiol, against established standard antifungal agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.
The Promise of Benzoxazoles: A Novel Class of Antifungals
Benzoxazole derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antibacterial, antiviral, and notably, antifungal properties.[1][2] Their versatile structure allows for chemical modifications that can enhance their potency and spectrum of activity.[4][5] Several studies have highlighted the potential of these compounds against various fungal pathogens, including clinically relevant species of Candida and Aspergillus.[4][6]
Comparative In Vitro Efficacy
The cornerstone of evaluating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. While direct comparative data for this compound is emerging, studies on analogous benzoxazole derivatives provide valuable insights into their potential efficacy relative to standard antifungal drugs.
Table 1: Comparative MIC Data of Benzoxazole Derivatives and Standard Antifungal Agents
| Fungal Species | Benzoxazole Derivative (Example) | MIC (µg/mL) | Standard Agent | MIC (µg/mL) |
| Candida albicans | Compound 4c[6] | - | Fluconazole | 0.25 - 16[7] |
| Candida krusei | Compound 1[4] | 15.6 | Fluconazole | 16 - 64[8] |
| Candida tropicalis | Compound 1[4] | 125.0 | Amphotericin B | 0.25 - 1[7] |
| Aspergillus niger | - | - | Amphotericin B | 0.5 - 2 |
| Mycosphaerella melonis | Compound 4ah[9][10] | - (76.4% inhibition at 100 µg/mL) | - | - |
| Alternaria brassicae | Compound 4bh[9] | - (>50% inhibition at 100 µg/mL) | - | - |
Note: The data for benzoxazole derivatives are from various studies and represent different structural analogs. Direct comparison of MIC values should be done with caution due to variations in experimental conditions.
Unraveling the Mechanisms of Action
A key differentiator for a novel antifungal agent is a mechanism of action distinct from existing drug classes, which can help overcome resistance issues.
Benzoxazole Derivatives: A Multi-Targeted Approach
Research suggests that benzoxazole derivatives may exert their antifungal effects through various mechanisms:
-
Disruption of Ergosterol Synthesis: Similar to azoles, some benzoxazole compounds have been shown to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] This disruption leads to increased membrane permeability and ultimately cell death.
-
Enzyme Inhibition: In silico studies have predicted that certain benzoxazole derivatives may inhibit key fungal enzymes such as HSP90 and aldehyde dehydrogenase, which are crucial for fungal stress response and metabolism.[4]
Standard Antifungal Agents: Established Mechanisms
The primary classes of standard antifungal agents have well-defined mechanisms of action:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is essential for ergosterol biosynthesis.[11][12] Resistance can emerge through mutations in the target enzyme or increased drug efflux.[11][12][13]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[14][15][16][17] Its toxicity is a concern due to its interaction with cholesterol in human cell membranes.[14][16]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis.[18][19][20] They are generally well-tolerated and have potent activity against Candida species.[19][21]
Caption: Proposed mechanisms of action for benzoxazole derivatives compared to standard antifungal agents.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of comparative studies, standardized methodologies for antifungal susceptibility testing are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.[22][23][24][25][26]
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is considered the "gold standard" for determining the MIC of an antifungal agent.[23][27]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[28]
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound (e.g., this compound) and standard antifungal agents in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each drug in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the MIC as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
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Enhancing Polymer Durability: A Comparative Analysis of Thermal Stability with and without 5-tert-butyl-1,3-benzoxazole-2-thiol
For researchers and professionals in materials science and drug development, the thermal stability of polymers is a critical parameter dictating their processing window, operational lifetime, and overall reliability. The quest for robust polymeric materials capable of withstanding high-temperature environments has led to the exploration of various stabilizing additives. This guide provides an in-depth technical comparison of the thermal stability of a common polymer system with and without the incorporation of 5-tert-butyl-1,3-benzoxazole-2-thiol, a heterocyclic compound with promising thermal stabilizing properties.
Introduction: The Imperative of Thermal Stability in Advanced Polymers
Polymers, by their very nature, are susceptible to degradation at elevated temperatures. This degradation, often a complex interplay of chain scission, depolymerization, and oxidation, leads to a catastrophic loss of mechanical and structural integrity. For applications in aerospace, electronics, and demanding industrial settings, enhancing the inherent thermal stability of polymers is not just advantageous, but essential. Thermal stabilizers are chemical compounds that, when added to a polymer matrix, interrupt the degradation pathways, thereby extending the material's service temperature and lifespan.
This guide focuses on the efficacy of this compound as a thermal stabilizer. The benzoxazole moiety is known for its high thermal and oxidative stability, while the thiol group can actively participate in stabilization mechanisms. The tert-butyl group enhances solubility and compatibility within the polymer matrix. We will explore the mechanistic underpinnings of this stabilization and present a comparative analysis based on established thermal analysis techniques.
The Polymer System Under Investigation: Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin
For the purpose of this comparative guide, we will consider a widely used thermosetting polymer: Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin. DGEBA is a cornerstone of the adhesives, coatings, and composite industries due to its excellent mechanical properties and chemical resistance. However, its thermal stability can be a limiting factor in high-temperature applications.
Mechanism of Thermal Degradation in DGEBA Epoxy Resins
The thermal degradation of DGEBA epoxy resins, in an inert atmosphere, typically proceeds through the scission of the ether linkages in the polymer backbone.[1] This initial bond breaking is the rate-limiting step and leads to the formation of lower molecular weight fragments, including phenol, p-isopropylphenol, and bisphenol-A.[1] This process is characterized by a significant mass loss over a relatively narrow temperature range, as will be demonstrated by thermogravimetric analysis (TGA).
The Stabilizing Effect of this compound: A Mechanistic Hypothesis
The incorporation of this compound is hypothesized to enhance the thermal stability of DGEBA epoxy resin through a multi-faceted mechanism:
-
Radical Scavenging: The initial stages of thermal degradation often involve the formation of free radicals. The thiol group (-SH) of the additive can act as a hydrogen donor, effectively quenching these radicals and preventing them from propagating the degradation chain reaction.
-
Peroxide Decomposition: In the presence of oxygen, thermo-oxidative degradation becomes a significant factor. The thiol and benzoxazole components can aid in the decomposition of hydroperoxides into non-radical, stable products, thus preventing further oxidative scission of the polymer chains.[2]
-
Char Formation Promotion: The aromatic benzoxazole ring is inherently stable at high temperatures. It is plausible that during decomposition, the additive promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying polymer from the heat source and limiting the diffusion of volatile degradation products.
Comparative Thermal Analysis: DGEBA Epoxy With and Without the Stabilizer
To quantify the impact of this compound on the thermal stability of DGEBA epoxy resin, we will compare key parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Comparative TGA and DSC Data for DGEBA Epoxy Resin
| Parameter | DGEBA Epoxy (Neat) | DGEBA Epoxy + 5% this compound (Representative) |
| TGA | ||
| Onset of Decomposition (Tonset) | ~300 °C[3] | ~350 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | ~380-410 °C[4] | ~430 °C |
| Char Yield at 700 °C (in N2) | ~14%[4] | >25% |
| DSC | ||
| Glass Transition Temperature (Tg) | ~158-201 °C[4] | ~160-205 °C |
The projected data suggests a significant increase in the onset of decomposition and the temperature of maximum decomposition rate for the stabilized epoxy resin. Furthermore, a substantial increase in the char yield is anticipated, which is indicative of improved flame retardancy and thermal insulation. The glass transition temperature is not expected to change significantly, suggesting that the additive does not interfere with the cross-linking density of the epoxy matrix at the concentration used.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed experimental protocols for TGA and DSC are provided, based on ASTM standards.[5][6][7][8][9][10][11][12][13]
Synthesis of this compound
A common method for the synthesis of benzoxazole-2-thiols involves the cyclization of 2-aminophenols with a thiocarbonyl source.[14]
Diagram 1: Synthesis of this compound
Caption: A general workflow for the synthesis of the thermal stabilizer.
Preparation of Polymer Samples
-
Neat DGEBA Epoxy: Prepare the epoxy resin by mixing the DGEBA monomer with a stoichiometric amount of a suitable curing agent (e.g., triethylenetetramine, TETA).[3]
-
Stabilized DGEBA Epoxy: Dissolve 5% (by weight) of this compound in the DGEBA monomer with gentle heating and stirring until a homogenous mixture is obtained. Then, add the stoichiometric amount of the curing agent.
-
Curing: Cure both the neat and stabilized epoxy mixtures in a convection oven following a recommended curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
Thermogravimetric Analysis (TGA) Protocol (ASTM E1131)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the cured polymer sample into a ceramic or platinum TGA pan.
-
Test Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min.[8]
-
-
Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG), and the percentage of residual mass at 700°C (char yield).
Diagram 2: TGA Experimental Workflow
Caption: Step-by-step workflow for TGA analysis of polymer samples.
Differential Scanning Calorimetry (DSC) Protocol (ASTM D3418)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Seal 5-10 mg of the cured polymer sample in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.
-
Test Conditions:
-
Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Heat from 25°C to 220°C at 10°C/min (first heating scan).
-
Cool from 220°C to 25°C at 10°C/min.
-
Heat from 25°C to 220°C at 10°C/min (second heating scan).[4]
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.
Conclusion
The addition of this compound presents a promising strategy for enhancing the thermal stability of DGEBA epoxy resins. The proposed mechanisms of radical scavenging, peroxide decomposition, and char formation provide a sound theoretical basis for the expected improvements in thermal performance. While direct comparative data remains a subject for future experimental validation, the representative analysis presented in this guide strongly suggests that this additive can significantly increase the decomposition temperature and char yield of the polymer. The detailed experimental protocols provided herein offer a clear and standardized framework for researchers to conduct their own comparative studies and further explore the potential of this and other novel thermal stabilizers.
References
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Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy after Their Photo-Initiated Cationic Polymerization. (2020). Polymers, 12(10), 2240. [Link]
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Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. (2022). Polymers, 14(22), 4825. [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances, 13(36), 25381-25405. [Link]
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Thermal stabilization and plasticization of poly(vinyl chloride) by ester thiols: Update and current status. (2007). Journal of Vinyl and Additive Technology, 13(1), 1-8. [Link]
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ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry. (2020). ASTM International. [Link]
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(a) TGA and (b) DSC curves of DGEBA and MR. (n.d.). ResearchGate. [Link]
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An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiol, benzoxazole-2-thiol, benzimidazoline-2-thione in water. (2018). Tetrahedron Letters, 59(4), 351-355. [Link]
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Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. (2008). ResearchGate. [Link]
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Multi-Functional Hybrid Terpolymer Thermosets Based on Thiols Bio-Based Epoxy and Benzoxazine Monomers. (2022). Polymers, 14(19), 4087. [Link]
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A Senior Application Scientist's Guide to Benchmarking Fluorescence Properties of Optical Brightener Derivatives
For researchers, scientists, and drug development professionals navigating the landscape of fluorescent compounds, the rigorous evaluation of novel optical brightener derivatives is paramount. This guide provides a comprehensive framework for benchmarking the fluorescence properties of these new chemical entities against established commercial optical brighteners. By employing the detailed protocols and comparative data herein, researchers can generate robust, publication-quality data to support the development and application of next-generation fluorescent agents.
The Fundamental Principles of Optical Brightening
Optical brighteners, or fluorescent whitening agents (FWAs), are organic compounds that absorb light in the non-visible ultraviolet (UV) spectrum (typically 340-370 nm) and re-emit it as blue light in the visible spectrum (typically 420-470 nm) through the phenomenon of fluorescence.[1][2] This process of fluorescence effectively converts invisible UV radiation into visible blue light, which counteracts the inherent yellowish cast of many materials, resulting in a whiter and brighter appearance.[1][2] The efficiency and stability of this process are critical determinants of an optical brightener's performance.
The core mechanism involves the excitation of electrons in the FWA molecule from their ground state (S₀) to an excited singlet state (S₁) upon absorption of UV photons. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state via several pathways, including non-radiative decay (heat) or by emitting a photon, a process known as fluorescence. The ratio of emitted photons to absorbed photons is a key performance metric known as the fluorescence quantum yield (Φf).
Key Performance Parameters for Benchmarking
A thorough evaluation of an optical brightener derivative necessitates the characterization of several key photophysical properties. These parameters provide a quantitative basis for comparison with existing commercial standards.
-
Absorption and Emission Spectra: The absorption spectrum reveals the wavelengths of UV light the molecule most efficiently absorbs, while the emission spectrum shows the wavelengths of visible light it emits. The maxima of these spectra (λ_abs_max and λ_em_max) are crucial for determining the suitability of the brightener for specific applications and light sources.
-
Fluorescence Quantum Yield (Φf): This dimensionless quantity represents the efficiency of the fluorescence process. A higher quantum yield indicates that a larger fraction of absorbed photons is converted into emitted fluorescent light, leading to a more pronounced brightening effect.
-
Photostability: The ability of an optical brightener to withstand prolonged exposure to UV radiation without significant degradation is critical for its long-term performance. Photodegradation can lead to a loss of fluorescence and, in some cases, the formation of colored byproducts that can cause yellowing.
-
CIE Whiteness Index (WI): This standardized metric quantifies the perceived whiteness of a material. It is a crucial parameter for evaluating the practical effectiveness of an optical brightener when applied to a substrate such as a polymer or textile.
Comparative Analysis of Commercial Optical Brighteners
To provide a robust benchmark for novel derivatives, it is essential to compare their performance against well-established commercial optical brighteners. The following table summarizes key fluorescence properties of some commonly used FWAs. It is important to note that these values can be influenced by the solvent and the substrate in which they are measured.
| Optical Brightener | Chemical Class | Typical λ_abs_max (nm) | Typical λ_em_max (nm) | Fluorescence Quantum Yield (Φf) | Key Characteristics & Applications |
| Tinopal CBS-X | Distyryl-biphenyl | ~348 | ~435 | High (often used as a reference) | High water solubility, excellent whitening effect in detergents and on cellulosic fibers.[3][4][5][6][7] |
| Uvitex OB | Benzoxazole | ~375 | ~435 | High | Excellent heat resistance and good compatibility with a wide range of polymers, including thermoplastics, coatings, and inks.[8][9] |
| Blankophor RKH | Stilbene | ~373 | ~417 | - | Commonly used in the textile industry for whitening cotton and other cellulosic fibers. |
| Calcofluor White M2R | Stilbene | ~347-350 | ~432-475 | - | Used as a fluorescent stain in biology for chitin and cellulose, also used in detergents.[10][11][12][13] |
| trans-Stilbene | Stilbene | ~294 (in hexane) | ~345 (in hexane) | 0.044 (in hexane)[14] | A foundational stilbene derivative, often used in fundamental photophysical studies.[14][15][16] |
Note: Specific quantum yield values for many commercial brighteners are often proprietary or highly dependent on the measurement conditions (solvent, concentration, etc.). The values provided are indicative and should be used as a general reference.
Experimental Protocols for Comprehensive Benchmarking
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key benchmarking experiments.
Determination of Relative Fluorescence Quantum Yield (Φf)
The relative method is a widely accepted and accessible approach for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[15]
Causality Behind Experimental Choices: This method is chosen for its practicality, as it does not require an integrating sphere, which is necessary for absolute quantum yield measurements. The use of a well-characterized standard under identical conditions minimizes systematic errors. The selection of a standard with overlapping absorption and emission profiles with the test compound is crucial for the accuracy of the comparative method. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for emission in the blue-violet region.
Experimental Workflow Diagram:
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Step-by-Step Protocol:
-
Selection of Standard and Solvent: Choose a quantum yield standard with a known and stable Φf value, and an emission range similar to your derivative. The solvent should dissolve both the standard and the derivative, and be of spectroscopic grade.
-
Preparation of Stock Solutions: Prepare stock solutions of both the derivative and the standard in the chosen solvent.
-
Preparation of Dilutions: Prepare a series of dilutions of both the derivative and the standard from their respective stock solutions. The absorbance of these solutions at the excitation wavelength should be in the linear range, typically below 0.1, to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectrum of each dilution. It is critical to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the derivative.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the derivative and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight lines for both the derivative (Grad_X) and the standard (Grad_S).
-
-
Calculation: Calculate the quantum yield of the derivative (Φf_X) using the following equation:
Φf_X = Φf_S * (Grad_X / Grad_S) * (η_X² / η_S²)
Where:
-
Φf_S is the quantum yield of the standard.
-
η_X and η_S are the refractive indices of the solvents used for the derivative and the standard, respectively (if the same solvent is used, this term becomes 1).
-
Photostability Assessment
This protocol describes an accelerated photostability test to evaluate the degradation of the optical brightener under controlled UV irradiation.
Causality Behind Experimental Choices: Accelerated testing is employed to obtain results in a practical timeframe. The use of a controlled UV light source with a defined spectral output ensures reproducibility. Monitoring the change in absorbance or fluorescence over time provides a quantitative measure of degradation.
Experimental Workflow Diagram:
Caption: Workflow for Photostability Assessment.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the optical brightener derivative in a photochemically inert solvent or cast a polymer film containing a known concentration of the derivative.
-
Initial Measurement: Record the initial absorbance and/or fluorescence spectrum of the sample before UV exposure (t=0).
-
UV Irradiation: Place the sample in a photostability chamber equipped with a calibrated UV lamp (e.g., a xenon arc lamp with appropriate filters to simulate sunlight). Expose the sample to a constant and known irradiance.
-
Time-course Measurements: At regular time intervals, remove the sample from the chamber and record its absorbance and/or fluorescence spectrum.
-
Data Analysis:
-
Plot the absorbance at λ_abs_max or the integrated fluorescence intensity as a function of irradiation time.
-
The rate of degradation can be determined from the slope of this plot. For a more quantitative measure, the photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known.
-
CIE Whiteness Index (WI) Measurement
This protocol outlines the procedure for measuring the CIE Whiteness Index of a substrate (e.g., polymer plaque or textile swatch) treated with the optical brightener derivative.
Causality Behind Experimental Choices: The CIE Whiteness Index is an internationally recognized standard for quantifying whiteness, providing a value that correlates with human perception. The use of a spectrophotometer with a defined illumination and observer angle (e.g., D65 illuminant and 10° observer) ensures standardized and comparable results.[17][18]
Experimental Workflow Diagram:
Caption: Workflow for CIE Whiteness Index Measurement.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare a set of substrates (e.g., polymer plaques, textile swatches) with and without the optical brightener derivative at a specified concentration. Ensure uniform application of the brightener.
-
Instrument Calibration: Calibrate a benchtop spectrophotometer equipped with an integrating sphere according to the manufacturer's instructions, using a calibrated white reference tile.
-
Measurement Conditions: Set the measurement conditions to a standard illuminant (e.g., D65 for simulated daylight) and a standard observer (e.g., 10°).[17]
-
Spectral Reflectance Measurement: Measure the spectral reflectance of both the treated and untreated substrates over the visible spectrum (typically 400-700 nm).
-
Calculation: The instrument's software will typically calculate the CIE Whiteness Index (WI) automatically from the spectral data using the following formula:
WI = Y + 800(x_n - x) + 1700(y_n - y)
Where:
-
Y, x, and y are the tristimulus value and chromaticity coordinates of the sample.
-
x_n and y_n are the chromaticity coordinates of the perfect reflecting diffuser for the chosen illuminant and observer.
-
Conclusion
By systematically applying these benchmarking protocols, researchers can obtain a comprehensive and quantitative assessment of the fluorescence properties of novel optical brightener derivatives. This data-driven approach is essential for identifying promising candidates with superior performance characteristics, thereby accelerating the innovation cycle in the development of advanced fluorescent materials for a wide range of scientific and industrial applications. The comparison with established commercial brighteners provides a critical context for evaluating the true potential of these new compounds.
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Whiteness Index Measurement Methods. 3NH. [Link]
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Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA. FDA. [Link]
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A Comparative Guide to FLT3 Inhibition: Evaluating 5-tert-butyl-1,3-benzoxazole-2-thiol Against Clinically Validated FLT3 Inhibitors
This guide provides a comprehensive comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, 5-tert-butyl-1,3-benzoxazole-2-thiol, with established and approved FLT3 inhibitors. It is intended for researchers, clinicians, and drug development professionals engaged in the study of targeted therapies for Acute Myeloid Leukemia (AML). We will delve into the mechanistic rationale for FLT3 inhibition, compare the preclinical and clinical data of benchmark inhibitors, and provide detailed experimental protocols for evaluating novel compounds in this class.
The Central Role of FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells and progenitors. In approximately 30% of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated by mutations, leading to uncontrolled cell proliferation and survival.[1][2] The most common activating mutations are internal tandem duplications (FLT3-ITD) within the juxtamembrane domain, which are present in about 25% of AML patients and are associated with a poor prognosis.[2][3] Another class of mutations involves point mutations in the tyrosine kinase domain (FLT3-TKD). This strong dependence of leukemic cells on FLT3 signaling makes it a prime therapeutic target.
The development of small-molecule FLT3 inhibitors has marked a significant advancement in the treatment of this aggressive disease, with several agents now approved for clinical use.[4] This guide will situate the investigational compound this compound within the broader landscape of these clinically validated agents.
The Investigational Compound: this compound
The benzoxazole scaffold is a heterocyclic moiety present in various biologically active compounds, noted for its diverse pharmacological properties, including anticancer and antimicrobial activities.[5][6][7][8]
Chemical Structure:
-
Core Structure: A bicyclic benzoxazole ring system.
-
Key Functional Groups: A tert-butyl group at the 5-position, which increases lipophilicity, and a reactive thiol (-SH) group at the 2-position.[9]
Preclinical Efficacy as a FLT3 Inhibitor: While the broader class of benzoxazole derivatives has been explored for anticancer properties[6][11], specific, peer-reviewed data detailing the efficacy and potency of this compound as a direct FLT3 inhibitor is not extensively reported in publicly available literature. Its potential lies in its role as a lead compound or a scaffold for the development of more potent and selective inhibitors.[9] The thiol group, in particular, offers a reactive handle for covalent modification or interaction with key residues in the ATP-binding pocket of kinases like FLT3.
To rigorously assess its potential, a systematic evaluation using the standardized experimental protocols detailed in Section 4 of this guide is necessary.
The Clinical Benchmarks: Approved and Investigational FLT3 Inhibitors
A meaningful comparison requires understanding the performance of established FLT3 inhibitors that have undergone extensive preclinical and clinical validation.
First-Generation Multi-Kinase Inhibitors
-
Midostaurin (Rydapt®): The first FLT3 inhibitor approved by the FDA in 2017 for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[4][12][13] As a broad-spectrum kinase inhibitor, it also targets KIT, PDGFR, and VEGFR. The pivotal RATIFY trial showed that adding midostaurin to standard chemotherapy significantly improved overall survival.[3][12] However, its lack of specificity is a notable limitation.[3]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor with activity against FLT3, RAF, VEGFR, and PDGFR.[14] While not specifically approved for frontline AML, it has shown efficacy in the relapsed/refractory setting and as a maintenance therapy post-transplant for FLT3-ITD positive AML.[15][16][17]
Second-Generation Potent and Selective Inhibitors
-
Gilteritinib (Xospata®): A potent, selective, dual FLT3/AXL inhibitor active against both FLT3-ITD and FLT3-TKD mutations. It was approved for relapsed or refractory (R/R) FLT3-mutated AML based on the ADMIRAL trial, where it demonstrated superior overall survival compared to salvage chemotherapy.[3] Recent studies have also explored its use in the frontline setting.[3]
-
Quizartinib (Vanflyta®): A highly potent and selective type II FLT3 inhibitor, primarily targeting the FLT3-ITD mutation.[18][19] In 2023, it was approved in combination with standard chemotherapy for newly diagnosed FLT3-ITD positive AML, based on the QuANTUM-First trial, which showed a significant overall survival benefit.[1][18] Its primary limitation is a known risk of QT prolongation, requiring careful cardiac monitoring.[1]
Comparative Data Summary
The following table summarizes key quantitative data for the benchmark FLT3 inhibitors. Data for this compound is listed as "Not Reported" due to the absence of published, peer-reviewed studies on its specific FLT3 inhibitory activity.
| Inhibitor | Target Profile | IC₅₀ (FLT3) | Key Indication | FDA Approval Year | Reference |
| Midostaurin | Multi-kinase (FLT3, KIT, PDGFR) | ~11 nM | Newly Diagnosed FLT3+ AML | 2017 | [13][20] |
| Sorafenib | Multi-kinase (FLT3, RAF, VEGFR) | 25-58 nM | R/R & Maintenance (Off-label) | N/A for AML | [14] |
| Gilteritinib | FLT3 (ITD & TKD), AXL | ~0.29 nM | Relapsed/Refractory FLT3+ AML | 2018 | [18] |
| Quizartinib | FLT3 (Primarily ITD) | ~1.1 nM | Newly Diagnosed FLT3-ITD+ AML | 2023 | [1][18] |
| This compound | Not Reported | Not Reported | Investigational | N/A | N/A |
Experimental Framework for Efficacy Evaluation
To objectively determine the efficacy of a novel compound like this compound, a tiered experimental approach is essential. This framework ensures a self-validating system, moving from direct target engagement to cellular and, ultimately, in vivo effects.
Visualizing the FLT3 Signaling Pathway
The diagram below illustrates the FLT3 signaling cascade and highlights the points of intervention for kinase inhibitors. Constitutive activation via ITD or TKD mutations leads to downstream activation of pro-survival and proliferative pathways like STAT5, RAS/MAPK, and PI3K/AKT.
Caption: FLT3 signaling pathway and inhibitor point of action.
Experimental Protocol 1: In Vitro Cell Proliferation (MTT Assay)
This assay determines a compound's ability to inhibit the proliferation of FLT3-dependent AML cells.
Causality: The viability of FLT3-mutated cell lines like MV4-11 is highly dependent on FLT3 kinase activity. A reduction in cell viability upon treatment with an inhibitor is a strong indicator of on-target pathway inhibition. The MTT assay measures mitochondrial reductase activity, which serves as a proxy for the number of viable cells.[21][22]
Methodology:
-
Cell Culture: Culture FLT3-ITD positive human AML cell lines (e.g., MV4-11, MOLM-13) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. As a negative control, use a FLT3-wildtype cell line (e.g., HL-60) to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL (100 µL/well). Allow cells to adhere/stabilize for 2-4 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM Gilteritinib).
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 150 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell proliferation).
Experimental Protocol 2: Western Blot for FLT3 Pathway Inhibition
This protocol directly measures the inhibition of FLT3 phosphorylation and its downstream targets.
Causality: A potent FLT3 inhibitor should decrease the autophosphorylation of the FLT3 receptor and subsequently reduce the phosphorylation of key downstream signaling proteins like STAT5, AKT, and ERK. This provides direct evidence of target engagement at the molecular level.
Methodology:
-
Cell Treatment: Seed MV4-11 cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC₅₀) for 4 hours.[24]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates effective pathway inhibition.
Visualizing the Experimental Workflow
The following diagram outlines the logical progression for evaluating a novel FLT3 inhibitor.
Caption: Tiered workflow for preclinical FLT3 inhibitor evaluation.
Conclusion and Future Directions
The treatment landscape for FLT3-mutated AML has been transformed by the advent of targeted inhibitors. Agents like Gilteritinib and Quizartinib represent the current standard of care, offering significant survival benefits through potent and selective inhibition of the FLT3 kinase.
The compound this compound, representative of the benzoxazole class, remains an investigational molecule. While its scaffold holds therapeutic promise, its specific efficacy against FLT3 is yet to be established through rigorous, publicly available scientific evidence. The experimental framework provided in this guide offers a clear, validated path for researchers to systematically evaluate this and other novel compounds. By comparing data generated from these assays against the established benchmarks of approved drugs, the true potential of new chemical entities in addressing the ongoing challenges of AML therapy, including acquired resistance, can be accurately determined.
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van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Retrieved from [Link]
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- 15. Sorafenib improves survival of FLT3-mutated acute myeloid leukemia in relapse after allogeneic stem cell transplantation: a report of the EBMT Acute Leukemia Working Party - PMC [pmc.ncbi.nlm.nih.gov]
- 16. england.nhs.uk [england.nhs.uk]
- 17. Sorafenib as maintenance therapy in FLT3+ acute myeloid leukemia post allogeneic transplantation: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 19. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 24. Selectively targeting FLT3-ITD mutants over FLT3- wt by a novel inhibitor for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vjhemonc.com [vjhemonc.com]
Safety Operating Guide
Personal protective equipment for handling 5-Tert-butyl-1,3-benzoxazole-2-thiol
An In-Depth Guide to Personal Protective Equipment for Handling 5-Tert-butyl-1,3-benzoxazole-2-thiol
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work safely and effectively. This guide provides a comprehensive, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. We will move beyond a simple checklist to understand the causality behind each recommendation, ensuring a self-validating system of safety.
Hazard Analysis: A Proactive Assessment
While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure provides critical clues for a robust hazard assessment. The molecule contains two key functional groups: a benzoxazole ring system and a thiol group.
-
Benzoxazole Core: Benzoxazole derivatives are known for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This inherent bioactivity necessitates caution to prevent unintended physiological effects. Structurally similar compounds, such as 5-Chlorobenzoxazole-2-thiol, are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3]
-
Thiol (-SH) Group: Thiols are notorious for their potent and unpleasant odors.[4] More critically, they can be irritants and readily participate in biochemical processes. Thiols can be oxidized, and some are known to cause skin sensitization upon repeated contact.[5]
Based on this analysis of structural analogs, we must assume this compound presents the following potential hazards:
-
Causes skin irritation.[3]
-
Causes serious eye irritation.[3]
-
May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Harmful if swallowed.[3]
-
Possesses a strong, unpleasant odor.[4]
The PPE Protocol: A Multi-Layered Defense
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum requirements for handling this compound.
| Protection Type | Recommended Equipment & Specifications | Causality and Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). For splash risks, tight-fitting chemical splash goggles are required.[6] | The benzoxazole moiety suggests a high potential for serious eye irritation.[3] Side shields or goggles are critical to prevent exposure from splashes or airborne particles. |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile gloves (minimum 4-5 mil thickness). For extended contact, consider double-gloving or using thicker neoprene gloves.[7] Clothing: A full-length laboratory coat, buttoned completely. For larger quantities or splash-prone procedures, a chemically resistant apron is also recommended. | Direct skin contact must be avoided to prevent irritation.[3] Nitrile provides good resistance to a broad range of chemicals. A lab coat protects personal clothing and underlying skin from incidental contact. |
| Respiratory Protection | Engineering Controls: All handling of solid or dissolved this compound must be performed inside a certified chemical fume hood.[4][8] Respirator: Not typically required if work is conducted within a fume hood. If engineering controls are insufficient or for emergency spill response, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary. | The primary risk is inhalation of airborne particles or vapors, which may cause respiratory irritation.[3] The thiol group also contributes to a strong odor.[4] A fume hood is the most effective primary containment method. |
Operational and Disposal Plan
Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Pre-Handling and Engineering Controls
-
Designated Area: All work involving this compound must occur in a designated area within a certified chemical fume hood to contain vapors and dust.[8]
-
Ventilation Check: Before starting, verify that the fume hood is functioning correctly (check the airflow monitor).
-
Odor Mitigation: The thiol functional group imparts a powerful stench.[4] Prepare a bleach trap or a beaker containing a household bleach solution in the back of the fume hood. This can be used to quench the odor from contaminated spatulas, weighing paper, or pipette tips before disposal. Thiols can be oxidized by sodium hypochlorite to less odorous compounds.[4]
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station. Ensure a spill kit equipped for solid chemical spills is available.
Step-by-Step Handling Protocol
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Transfer: When weighing the solid compound, use anti-static weigh boats and perform the transfer deep within the fume hood to contain dust. For liquid transfers, use a syringe or cannula.
-
During Reaction: Keep all containers closed when not in use.[9] If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or through a bleach trap to capture any volatile thiol compounds.[9]
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Rinse all non-disposable glassware and equipment that came into contact with the thiol in the bleach solution within the hood before taking them for regular washing.
-
Disposal of Contaminated Waste
-
Segregation: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.
-
Bleach Solutions: Used bleach solutions for decontamination should also be collected as hazardous waste.
Safety Workflow Diagram
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each critical stage.
Caption: Procedural workflow for the safe handling of this compound.
By embedding these practices into your standard operating procedures, you create a resilient safety culture that protects researchers and ensures the integrity of your work.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole).[Link]
-
Columbia University. SOP for Stench Chemicals.[Link]
-
Sharma, D., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
-
University of Rochester, Department of Chemistry. How to Work with Thiols.[Link]
-
Wikipedia. Benzoxazole.[Link]
-
UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals.[Link]
-
Reddit r/Chempros. Thiol Handling.[Link]
Sources
- 1. Buy this compound | 53146-48-8 [smolecule.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. reddit.com [reddit.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Reagents & Solvents [chem.rochester.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
